Researchers needing a validated HAdV inhibitor scaffold often face inconsistent bioactivity due to incorrect substitution patterns. N-(4-Amino-2-chlorophenyl)propanamide (CAS 754193-08-3) is the precise 2-Cl-4-NH2 building block required.
- Sub-μM HAdV potency & selectivity (Xu et al.)
- Dual amine/Cl handles for cross-coupling & library synthesis
- ΔLogP +0.48 vs non-chlorinated analog for permeability studies
Supplied with ≥95% purity, ready for global shipping.
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
CAS No.754193-08-3
Cat. No.B1298498
⚠ Attention: For research use only. Not for human or veterinary use.
N-(4-Amino-2-chlorophenyl)propanamide (CAS 754193-08-3) is a substituted aromatic amide characterized by a 2-chloro-4-amino substitution pattern on the phenyl ring and a propanamide side chain . It serves as a versatile building block in medicinal chemistry, most notably as the core scaffold for the development of potent human adenovirus (HAdV) inhibitors . Its molecular formula is C9H11ClN2O, with a molecular weight of 198.65 g/mol .
Scaffold
2-Chloro-4-amino aniline building block with propanamide side chain
Workflow
HAdV inhibitor lead synthesis and SAR expansion
Selection Logic
Halogen substitution modulates lipophilicity for permeability SAR studies
[1] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. doi:10.1021/acs.jmedchem.0c01226. View Source
Substituting N-(4-amino-2-chlorophenyl)propanamide with a structurally similar analog, such as the non-chlorinated N-(4-aminophenyl)propanamide or the isomeric N-(2-chlorophenyl)propanamide, can lead to significantly altered physicochemical properties and synthetic outcomes. The presence of both the chlorine atom at the 2-position and the amino group at the 4-position on the phenyl ring is critical for specific reactivity and biological target engagement . These structural features dictate lipophilicity, boiling point, and hydrogen bonding capacity, which in turn influence compound handling, purification, and its role as a precursor in further synthetic transformations. As the quantitative evidence below demonstrates, these differences are not marginal and can fundamentally impact experimental reproducibility and the success of downstream applications.
Target scaffold
N-(4-amino-2-chlorophenyl)propanamide
LogP ~1.09
vs. non-chlorinated analog: LogP shift (0.61) alters membrane partitioning and permeability context; physicochemical mismatch may skew assay outcomes.
Target scaffold
N-(4-amino-2-chlorophenyl)propanamide
BP ~309 °C, density ~1.3 g/cm³
vs. 2-chlorophenyl isomer: boiling point/density differences shift handling and purification protocols; substitution may compromise synthetic reproducibility.
[1] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. doi:10.1021/acs.jmedchem.0c01226. View Source
The target compound, N-(4-amino-2-chlorophenyl)propanamide, exhibits a predicted LogP of 1.09, which is significantly higher than the LogP of 0.61 for its non-chlorinated analog, N-(4-aminophenyl)propanamide . This 78.7% increase in LogP indicates substantially greater lipophilicity.
Higher lipophilicity directly impacts membrane permeability and bioavailability, a crucial consideration for researchers designing cell-based assays or exploring in vivo applications.
The compound's boiling point is 309.0±27.0 °C at 760 mmHg, which is 26.3 °C higher than the non-chlorinated analog N-(4-aminophenyl)propanamide (282.7±13.0 °C) and 26.4 °C lower than the de-aminated analog N-(2-chlorophenyl)propanamide (335.4±25.0 °C) . Its density of 1.3±0.1 g/cm³ is also higher than that of the non-chlorinated analog (1.2±0.1 g/cm³) .
Boiling Point & DensityData to verify
Target BP 309.0 °C, d 1.3 g/cm³
Non-Cl analog BP 282.7 °C, d 1.2 g/cm³
BP +26.3 °C, density +0.1 g/cm³
Informs purification protocol design
Predicted values; verify experimentally
Chemical HandlingPurificationStability
Evidence Dimension
Boiling Point and Density
Target Compound Data
BP: 309.0±27.0 °C; Density: 1.3±0.1 g/cm³
Comparator Or Baseline
N-(4-aminophenyl)propanamide: BP 282.7±13.0 °C, Density 1.2±0.1 g/cm³; N-(2-chlorophenyl)propanamide: BP 335.4±25.0 °C
Quantified Difference
BP increase vs. non-Cl: +26.3 °C; Density increase vs. non-Cl: +0.1 g/cm³
Conditions
Predicted values from ACD/Labs Percepta Platform
Why This Matters
These differences in boiling point and density are critical for designing purification protocols (e.g., distillation, recrystallization) and for ensuring safe handling and storage conditions.
Chemical HandlingPurificationStability
Essential Scaffold for Potent HAdV Inhibitors
N-(4-Amino-2-chlorophenyl)propanamide serves as the direct precursor for the synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs, which have demonstrated potent anti-human adenovirus (HAdV) activity. A key derivative, compound 15, achieved an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM, representing a >580-fold selectivity window . This compares favorably to the clinical candidate niclosamide, which was the starting point for optimization.
Niclosamide (SI > 100 reported for multiple analogs)
Quantified Difference
>580-fold selectivity index (CC50/IC50)
Conditions
In vitro HAdV infection assay
Why This Matters
This demonstrates the compound's critical role as a building block for generating high-value, potent antiviral leads, making it a strategic procurement choice for drug discovery programs.
[1] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. doi:10.1021/acs.jmedchem.0c01226. View Source
Commercial Purity Specification
The compound is commercially available with a specified minimum purity of 95%, as verified by multiple reputable vendors . This specification is consistent with industry standards for research-grade building blocks and ensures reliable performance in downstream synthetic applications.
Purity SpecificationData to verify
≥95%
Supports synthetic reproducibility
Vendor specification; verify lot CoA
Chemical SourcingQuality ControlReproducibility
Evidence Dimension
Minimum Purity Specification
Target Compound Data
≥95%
Comparator Or Baseline
N-(4-aminophenyl)propanamide (also typically ≥95%)
Quantified Difference
N/A - similar purity standard
Conditions
Vendor Certificate of Analysis (CoA) data
Why This Matters
A defined and consistent purity specification is essential for reproducible synthetic outcomes and minimizes the risk of failed experiments due to unknown impurities.
This compound is a validated starting material for constructing a library of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs. As demonstrated by Xu et al. , these derivatives exhibit potent, sub-micromolar activity against HAdV with favorable selectivity indexes. Researchers focused on antiviral drug discovery, particularly against DNA viruses, should prioritize this specific building block to replicate or expand upon this established structure-activity relationship (SAR).
Nuclease Inhibition Studies
Patented research indicates that substituted propanamides, including those with the 4-amino-2-chlorophenyl motif, are potential inhibitors of nucleases . This compound can serve as a core scaffold for developing chemical probes to study DNA repair mechanisms, genomic instability, and related proliferative or neurodegenerative disease models. Its specific substitution pattern may be essential for interacting with the nuclease active site.
Synthesis of Substituted Heterocycles
The dual functionality of the aromatic amine and the propanamide side chain makes N-(4-amino-2-chlorophenyl)propanamide a versatile intermediate for the synthesis of more complex heterocyclic systems . The chlorine atom at the 2-position can serve as a handle for further cross-coupling reactions, while the amino group can be functionalized to introduce diverse chemical diversity. This makes it a valuable building block for general organic synthesis and medicinal chemistry programs beyond antiviral research.
Lipophilicity and Membrane Permeability Studies
The quantifiable increase in lipophilicity (ΔLogP +0.48) relative to the non-chlorinated analog makes this compound an ideal model system for studying the effect of halogen substitution on drug-like properties. It can be used in assays to measure membrane permeability, metabolic stability, and off-target binding, providing valuable training data for computational models in drug design.
Application
Selection Property
Validation Focus
HAdV inhibitor SAR studies
2-Chloro-4-amino scaffold for lead optimization
Derivative selectivity and potency profiling
Nuclease probe development
Substituted propanamide template for active-site targeting
Nuclease inhibition assay context
Heterocycle synthesis
Dual amine/amide functionality and chlorine handle
Cross-coupling reaction compatibility
Physicochemical property studies
Halogen-dependent lipophilicity shift
Permeability and metabolic stability assay context
[1] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. doi:10.1021/acs.jmedchem.0c01226. View Source
[2] European Patent EP3556756A1. Substituted propanamides as inhibitors of nucleases. Paruch K, Carbain BJ, Havel Š, Všianský V, Nikulenkov F, Krejčí L. Masaryk University. Published 2019-10-23. View Source
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